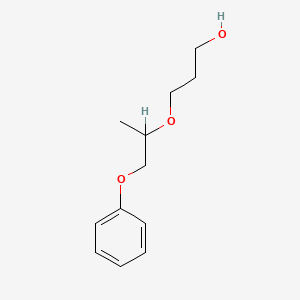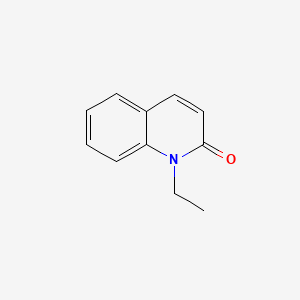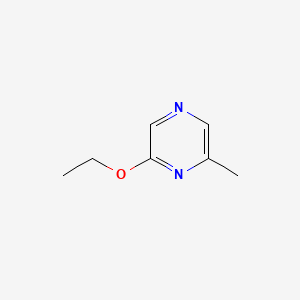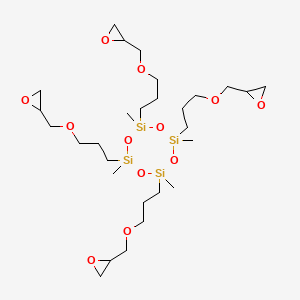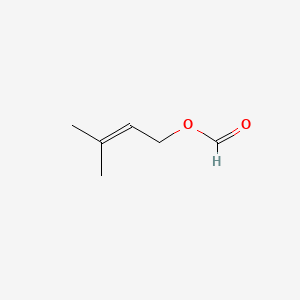
2,3,3',4',5,5',6-Heptachlorobiphenyl
説明
2,3,3',4',5,5'-hexachlorobiphenyl (HxCB) is a polychlorinated biphenyl (PCB) compound that has been used in various industrial applications including as a flame retardant, electrical insulator, and plasticizer. HxCB is highly persistent in the environment, and has been found in the air, water, soil, and food. HxCB is considered a persistent organic pollutant (POP) and is subject to regulation by the Stockholm Convention on Persistent Organic Pollutants. HxCB has been linked to a variety of health effects, including endocrine disruption and reproductive toxicity.
科学的研究の応用
Atmospheric Fate and Reactivity
- Hydroxyl Radical Oxidation : 2,3,3',4',5,5',6-Heptachlorobiphenyl (PCB192) undergoes hydroxyl radical (·OH) oxidation in the gas phase. A quantitative structure-activity relationship (QSAR) model and density functional theory (DFT) calculations have been used to study its kinetics and thermodynamics in atmospheric reactions (Yang et al., 2016).
Environmental Distribution and Degradation
- Catalytic Dechlorination : Studies have demonstrated that 2,2',3,4,4',5,5'-heptachlorobiphenyl can be effectively dechlorinated in soil using Pd/Fe bimetallic catalytic reduction, which is crucial for environmental remediation efforts (He et al., 2008).
- Degradation by Sodium Dispersion Method : This compound has been subjected to dechlorination using the sodium dispersion method at low temperatures, highlighting a potential pathway for environmental degradation of polychlorinated biphenyls (PCBs) (Noma et al., 2007).
Biological Effects and Metabolism
- Metabolism in Animals : The distribution, metabolism, and excretion of 2,2',3,4',5,5',6-heptachlorobiphenyl and its metabolites have been examined in rats and guinea pigs, providing insights into its biological effects and pathways in living organisms (Ohta et al., 2015).
- In Vitro Metabolism Study : Liver microsomes from different animals have been used to study the metabolism of heptachlorobiphenyl (CB187), highlighting the role of cytochrome P450 in its metabolic processing (Ohta et al., 2005).
Analytical Techniques and Detection
- Hydroxylated Metabolite Detection : The development of high-performance liquid chromatography-electrospray ionization-tandem quadrupole mass spectrometry methods for the detection of hydroxylated metabolites of PCBs in blood plasma is significant for monitoring environmental and biological exposure to these compounds (Letcher et al., 2005).
Environmental Monitoring and Safety
- Magnetic Metal-Organic Frameworks for PCB Detection : The use of magnetic metal-organic frameworks in the extraction and detection of PCBs in fish samples is a novel approach for environmental monitoring and safety assurance (Lin et al., 2015).
作用機序
Mode of Action
PCBs, including 2,3,3’,4’,5,5’,6-Heptachlorobiphenyl, interact with their targets by activating the expression of these genes . This interaction leads to changes in the metabolic processes within the cell.
Biochemical Pathways
It is known that pcbs can interfere with various cellular processes, including those involved in metabolism and signal transduction .
Pharmacokinetics
Like other pcbs, it is known to bioaccumulate in the environment and in animal tissues . This bioaccumulation can lead to long-term exposure and potential health effects.
Result of Action
The molecular and cellular effects of 2,3,3’,4’,5,5’,6-Heptachlorobiphenyl’s action are complex and can vary depending on the specific cell type and the level of exposure. Some potential effects include disruption of endocrine function and interference with neuronal differentiation .
生化学分析
Biochemical Properties
2,3,3’,4’,5,5’,6-Heptachlorobiphenyl is known to interact with various enzymes, proteins, and other biomolecules. It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . This interaction plays a significant role in the compound’s biochemical reactions .
Cellular Effects
2,3,3’,4’,5,5’,6-Heptachlorobiphenyl has been found to cause harmful health effects, including oxidative stress and apoptosis in cells . It is also known to regulate the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 .
Molecular Mechanism
At the molecular level, 2,3,3’,4’,5,5’,6-Heptachlorobiphenyl exerts its effects through binding interactions with biomolecules and changes in gene expression . It is known to activate the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes .
Metabolic Pathways
2,3,3’,4’,5,5’,6-Heptachlorobiphenyl is metabolized via dechlorination, hydroxylation, and ring-opening pathways . It interacts with various enzymes and cofactors in these metabolic pathways .
特性
IUPAC Name |
1,2,4,5-tetrachloro-3-(3,4,5-trichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl7/c13-5-1-4(2-6(14)10(5)17)9-11(18)7(15)3-8(16)12(9)19/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTJUBQGYXNFFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30867845 | |
| Record name | 2,3,3',4',5,5',6-Heptachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30867845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69782-91-8 | |
| Record name | 2,3,3′,4′,5,5′,6-Heptachlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69782-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,3',4',5,5',6-Heptachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069782918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,3',4',5,5',6-Heptachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30867845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3',4',5,5',6-HEPTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0XY18R3075 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






